1-(Pyrazin-2-yl)urea
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Overview
Description
1-(Pyrazin-2-yl)urea is an organic compound characterized by the presence of a pyrazine ring attached to a urea moietyThe molecular formula of this compound is C₅H₆N₄O, and it has a molecular weight of 138.13 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been shown to target various proteins and enzymes, influencing cellular processes .
Mode of Action
It’s known that urea derivatives can interact with their targets through hydrogen bonding, owing to the presence of the urea functional group . This interaction can lead to changes in the target’s activity, thereby affecting cellular processes .
Biochemical Pathways
Urea derivatives are known to influence various biochemical pathways depending on their specific targets .
Result of Action
Similar compounds have been shown to exhibit cytostatic activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that pyrazine derivatives, which include 1-(Pyrazin-2-yl)urea, have diverse biological activities .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. For instance, it has been reported to maintain mitochondrial function and cell viabilities in certain assays . The exact mechanisms through which this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-(Pyrazin-2-yl)urea can be achieved through several methods. One common approach involves the reaction of pyrazine-2-amine with an isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired urea derivative . Another method involves the use of phosgene or its equivalents to react with pyrazine-2-amine, forming the urea compound . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(Pyrazin-2-yl)urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include pyrazine-2-carboxylic acid, pyrazine-2-ylamine, and various substituted urea derivatives .
Scientific Research Applications
1-(Pyrazin-2-yl)urea has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(Pyrazin-2-yl)urea can be compared with other similar compounds, such as:
Pyrazinamide: An anti-tubercular drug that also targets mycolic acid synthesis but has a different chemical structure.
Pyrazole-based Ureas: These compounds share a similar urea moiety but have a pyrazole ring instead of a pyrazine ring.
Oxadiazole Derivatives: These compounds contain an oxadiazole ring and are known for their antibacterial and antiviral activities.
The uniqueness of this compound lies in its specific interactions with molecular targets and its versatility in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
pyrazin-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJZAXSEHHYIMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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